2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-2-13-3-7-15(8-4-13)23-18(25)12-29-20-22-11-17(19(26)24-20)30(27,28)16-9-5-14(21)6-10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUFBLKQZXILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrimidinone ring, followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on structural variations and their hypothetical implications:
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide
Structural Differences :
- Sulfonyl Substituent : The analog has a 4-ethylphenylsulfonyl group at position 5, whereas the target compound has a 4-chlorobenzenesulfonyl group.
- Acetamide Substituent : The analog’s acetamide is linked to a 2,4-dimethoxyphenyl group, contrasting with the 4-ethylphenyl group in the target compound.
- The ethyl group in the analog’s sulfonyl substituent could increase lipophilicity, favoring membrane permeability but possibly reducing solubility. The methoxy groups in the analog’s acetamide side chain may introduce hydrogen-bonding capacity, whereas the ethyl group in the target compound prioritizes hydrophobic interactions.
Compounds from Pharmacopeial Forum (PF 43(1))
The report lists complex peptidomimetics (e.g., compounds m, n, o) containing tetrahydropyrimidinone cores. While these share a pyrimidinone scaffold, their functionalization with extended peptide chains and stereochemical complexity distinguishes them from the target compound. This divergence suggests distinct therapeutic applications, such as protease inhibition versus kinase modulation.
Structural and Electronic Comparison Table
Research Implications and Limitations
- Data Gaps : The absence of experimental data (e.g., IC50, solubility, stability) limits mechanistic conclusions. Further studies should prioritize synthesis, crystallography (using SHELXL ), and bioassays to validate hypotheses.
Biological Activity
The compound 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.86 g/mol. The structure includes a dihydropyrimidine core, a sulfonyl group, and an ethylphenyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects through multiple pathways:
- Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit key kinases involved in cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival in cancer cells .
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. This effect is mediated through the activation of stress-related signaling pathways, including c-Jun NH2-terminal kinase (JNK) .
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to cell cycle arrest at specific phases, contributing to its antiproliferative effects .
Anticancer Properties
A significant body of research has focused on the anticancer properties of related compounds. For instance:
| Study | Compound | Cell Line | Effect |
|---|---|---|---|
| This compound | PC-3 | Induces apoptosis and cell cycle arrest | |
| E1 (a related compound) | MCF-7 | Inhibits PI3K/Akt/mTOR pathway |
These findings suggest that the compound may be effective against various cancers by disrupting critical cellular processes.
Case Studies
Several case studies have reported on the biological effects of similar compounds:
- Case Study on Anticancer Activity : A study highlighted how a structurally related sulfonamide derivative showed significant inhibition of tumor growth in mice models when combined with standard chemotherapy agents .
- Mechanistic Insights : Research into related dihydropyrimidine derivatives revealed that they could modulate apoptotic pathways through mitochondrial dysfunction and ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
